(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone
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Overview
Description
The compound “(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The presence of a chlorine atom and a methylphenyl group attached to the indole ring could potentially influence its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . The chlorine atom would be attached to the 6-position of the indole ring, and the methylphenyl group would be attached via a methanone (carbonyl) group .Chemical Reactions Analysis
Indoles are versatile compounds that can undergo a variety of chemical reactions. For example, the chlorine atom at the 6-position is a potential site for nucleophilic substitution reactions . The carbonyl group could also participate in various reactions, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the carbonyl group could increase its polarity, potentially affecting its solubility in different solvents . The aromatic indole ring could contribute to its stability and reactivity .Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . The specific activities of this compound would need to be determined through biological testing.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-10-2-4-11(5-3-10)16(19)14-9-18-15-8-12(17)6-7-13(14)15/h2-9,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQKREOPHZXUQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=C2C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-1H-indol-3-yl)-(4-methylphenyl)methanone |
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